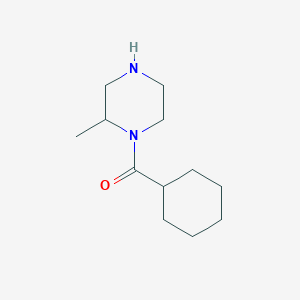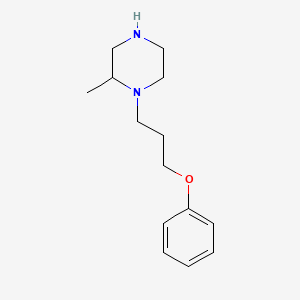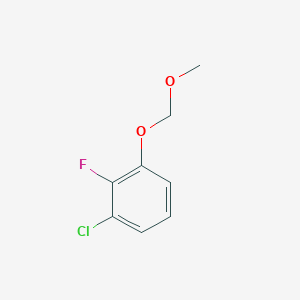![molecular formula C15H19NO2 B6332492 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 691347-19-0](/img/structure/B6332492.png)
8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one” is a chemical compound that is not widely documented. The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring . This structure is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is synthesized through various chemical reactions . These reactions often involve the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Wissenschaftliche Forschungsanwendungen
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids—a family of compounds with diverse biological activities. Researchers worldwide have focused on stereoselective methods to prepare this fundamental structure. Notably, some approaches directly control stereochemistry during the formation of the bicyclic scaffold, bypassing the need for an acyclic starting material. These achievements contribute significantly to the synthesis of tropane alkaloids .
Double Michael Addition (DMA) Reactions
The expedient synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones involves double Michael addition (DMA) reactions. These reactions utilize carbon nucleophiles and 7- or 8-membered ring dienones. The resulting bicyclic compounds find applications in medicinal chemistry, materials science, and more .
Biological Studies
Given the intriguing biological activities associated with tropane alkaloids, researchers explore the effects of 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one on living systems. From pharmacological investigations to understanding its interactions with receptors, this compound offers exciting prospects for drug development and bioorganic studies.
Zukünftige Richtungen
The 8-azabicyclo[3.2.1]octane scaffold is a structure of interest in the field of drug discovery due to its presence in tropane alkaloids, which display a wide array of interesting biological activities . Therefore, research directed towards the synthesis and study of compounds containing this scaffold, such as “8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one”, is likely to continue in the future.
Wirkmechanismus
Target of Action
The primary target of 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
Compounds with the 8-azabicyclo[321]octane structure are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to impact a variety of biochemical pathways .
Result of Action
The specific molecular and cellular effects of 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[32Compounds with a similar structure, such as tropane alkaloids, are known to have a wide array of biological activities .
Eigenschaften
IUPAC Name |
8-[(2-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-15-5-3-2-4-11(15)10-16-12-6-7-13(16)9-14(17)8-12/h2-5,12-13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOWKSVSCYZIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3CCC2CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6332428.png)




![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)
![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester, 95%](/img/structure/B6332471.png)
![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%](/img/structure/B6332482.png)
![8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332495.png)
![8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332497.png)